molecular formula C7H15N3O2 B13347994 N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide

N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide

Cat. No.: B13347994
M. Wt: 173.21 g/mol
InChI Key: MHJQOKPSAHTXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide: is a chemical compound used primarily in scientific research and as a synthetic intermediate. It is characterized by the presence of a hydroxy group, a methoxypyrrolidine ring, and an acetimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide typically involves the following steps:

    Formation of the Methoxypyrrolidine Ring: This step involves the reaction of a suitable precursor with methanol and a base to form the methoxypyrrolidine ring.

    Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Formation of the Acetimidamide Moiety: This step involves the reaction of the intermediate compound with an appropriate amidine reagent under controlled conditions to form the acetimidamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.

    Substitution: The methoxypyrrolidine ring can participate in substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may produce amines .

Scientific Research Applications

N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a synthetic intermediate in the preparation of various complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxy group and the methoxypyrrolidine ring play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

N'-hydroxy-2-(3-methoxypyrrolidin-1-yl)ethanimidamide

InChI

InChI=1S/C7H15N3O2/c1-12-6-2-3-10(4-6)5-7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9)

InChI Key

MHJQOKPSAHTXGZ-UHFFFAOYSA-N

Isomeric SMILES

COC1CCN(C1)C/C(=N/O)/N

Canonical SMILES

COC1CCN(C1)CC(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.